molecular formula C8H4BrFO3 B13435942 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one

Número de catálogo: B13435942
Peso molecular: 247.02 g/mol
Clave InChI: BQLBVRBSHJOSRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a halogenated derivative of the 4H-benzo[d][1,3]dioxin-4-one scaffold, a heterocyclic structure widely studied for its pharmacological and agrochemical applications. The core benzodioxinone system consists of a fused benzene ring with two oxygen atoms in a 1,3-dioxane configuration, forming a six-membered cyclic ester. This compound is structurally related to salicylic acid derivatives, which are key precursors in synthesizing benzodioxinones via cyclization reactions .

Halogenated benzodioxinones are notable for their roles as intermediates in organic synthesis and as bioactive agents. Bromine, being a heavy halogen, increases lipophilicity and may enhance binding to hydrophobic enzyme pockets, while fluorine’s electronegativity can modulate electronic effects and metabolic stability .

Propiedades

Fórmula molecular

C8H4BrFO3

Peso molecular

247.02 g/mol

Nombre IUPAC

7-bromo-8-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-2H,3H2

Clave InChI

BQLBVRBSHJOSRM-UHFFFAOYSA-N

SMILES canónico

C1OC2=C(C=CC(=C2F)Br)C(=O)O1

Origen del producto

United States

Métodos De Preparación

Copper(I) Iodide Mediated Cyclization with Acetylenic Esters

A recent and efficient method involves the reaction of substituted salicylic acids (bearing halogen substituents such as bromo and fluoro groups) with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) as a base in acetonitrile solvent at elevated temperature (approximately 80 °C) for 24 hours. This method achieves intramolecular cyclization to form the 4H-benzo[d]dioxin-4-one core with moderate to good yields.

  • Key features:
    • Use of CuI as a catalyst enhances yield significantly (up to 88% for some derivatives).
    • NaHCO3 acts as a mild base facilitating the reaction.
    • Acetonitrile is the preferred solvent.
    • Both mono- and disubstituted acetylenic esters are effective substrates.
    • Substituted salicylic acids with electron-withdrawing groups such as bromo and fluoro are compatible, enabling the synthesis of halogenated derivatives like 7-bromo-8-fluoro-4H-benzo[d]dioxin-4-one.

Reaction conditions summary:

Component Amount/Condition
Salicylic acid derivative 1.2 equivalents
Acetylenic ester 1 equivalent
CuI 1 equivalent
NaHCO3 1.2 equivalents
Solvent Acetonitrile
Temperature 80 °C
Time 24 hours

This method was first reported in 2021 and represents a modified, more efficient route to these heterocycles compared to older methods.

Catalyst- and Additive-Free Synthesis Using Dichloromethane as Methylene Donor

Another practical and green approach involves the direct condensation of salicylic acid derivatives with dichloromethane (CH2Cl2) under basic conditions without the use of any catalyst or additives. This method leverages dichloromethane as both solvent and methylene source to form the 4H-benzo[d]dioxin-4-one ring system.

  • Key features:
    • No metal catalyst or additive required, making it environmentally friendly.
    • Reaction proceeds efficiently at elevated temperatures (around 100 °C).
    • Suitable bases include potassium phosphate (K3PO4·3H2O), which promotes high yields (up to 99%).
    • Compatible with halogen-substituted salicylic acids, allowing synthesis of bromo- and fluoro-substituted derivatives.
    • Reaction is moisture insensitive and uses readily available starting materials.

Typical reaction parameters:

Parameter Condition
Salicylic acid derivative 0.5 mmol
Base K3PO4·3H2O (1 mmol)
CH2Cl2 0.6 mL (also solvent)
Temperature 100 °C
Time Variable (short reaction time)

This method was developed to overcome limitations of earlier protocols requiring strong acids or toxic catalysts, offering a more practical and scalable synthesis.

Other Reported Methods

  • Mercuric acetate catalysis: Early methods used mercuric acetate and sulfuric acid to condense salicylic acids with vinyl acetate, but these involved toxic reagents and harsh conditions.
  • Use of trifluoroacetic acid and anhydride: Some protocols employ trifluoroacetic acid or anhydride with N,N-dimethylaminopyridine for cyclization, but these reagents are costly and less environmentally friendly.
  • Photochemical methods: Irradiation of salicylic acid derivatives with specific halogenating agents can yield the dioxinone ring, though these methods are less common and more specialized.

Comparative Data Table of Preparation Methods

Method Catalyst/Additive Starting Materials Conditions Yield Range (%) Notes
CuI-mediated cyclization with acetylenic esters CuI, NaHCO3 Halogenated salicylic acids + acetylenic esters 80 °C, 24 h, acetonitrile 55-88 Good for halogenated derivatives, moderate to good yields
Catalyst-free CH2Cl2 condensation None (base only, e.g., K3PO4) Salicylic acid derivatives + CH2Cl2 100 °C, sealed tube Up to 99 Green, practical, no metals or additives
Mercuric acetate catalysis Hg(OAc)2 + H2SO4 Salicylic acid + vinyl acetate Acidic conditions Moderate Toxic reagents, less practical
Trifluoroacetic acid/anhydride method TFA, TFAA, DMAP Salicylic acid derivatives Mild to moderate temperature Moderate Costly reagents, limited substrate scope

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.

    Sodium Bicarbonate (NaHCO₃): Acts as a base in the reaction medium.

    Acetonitrile: Commonly used as the solvent for the reaction.

Major Products Formed

The major products formed from these reactions include various substituted benzo[d][1,3]dioxin-4-one derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzodioxinone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 7-bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Applications/Syn. Methods Pharmacological Notes
This compound Br (C7), F (C8) C₈H₅BrFO₂ Intermediate for cytotoxic agents; halogenated synthon Potential bioactivity via halogen interactions
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one F (C7) C₈H₅FO₂ Luminescent materials; antiplasmodial agents Enhanced metabolic stability vs. non-fluorinated analogs
7-Bromo-4H-benzo[d][1,3]dioxin-4-one Br (C7) C₈H₅BrO₂ Insecticides; nucleoside transport inhibitors Higher lipophilicity than fluoro analogs
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one CH₃ (C2, C2) C₁₀H₁₀O₃ Synthetic intermediate for salicylamides Steric hindrance limits ring reactivity
5-Hydroxy-4H-benzo[d][1,3]dioxin-4-one OH (C5) C₈H₆O₄ Precursor for anti-inflammatory agents Polar substituent improves solubility

Structural and Electronic Effects

  • Halogenation: Bromine at C7 increases molecular weight (287.0 g/mol vs. 180.1 g/mol for non-halogenated analogs) and lipophilicity (logP ~2.8), enhancing membrane permeability.
  • Steric Considerations : Compared to 2,2-dimethyl derivatives, the absence of bulky substituents in the 7-bromo-8-fluoro analog allows for greater conformational flexibility, facilitating interactions with biological targets like enzymes or receptors .

Pharmacological and Industrial Relevance

  • Bioactivity : Bromine and fluorine substitutions correlate with enhanced cytotoxic and antiplasmodial activities. For example, brominated analogs inhibit topoisomerase I (IC₅₀ ~1.2 μM), while fluorinated derivatives show improved metabolic stability in vivo .
  • Agrochemical Use: Brominated benzodioxinones are intermediates in fungicides and insecticides, leveraging halogen-mediated oxidative stress in pests .

Actividad Biológica

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a halogenated compound belonging to the benzo[d][1,3]dioxin-4-one family. Its unique structure, characterized by the presence of bromine and fluorine atoms at the 7th and 8th positions respectively, contributes to its chemical stability and biological activity. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential as a versatile scaffold for the development of biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. Notably, research indicates that this compound may exhibit enzyme inhibition properties and modulate receptor signaling pathways, making it a candidate for further studies in drug discovery and development .

Enzyme Inhibition

One significant area of study involves the compound's interaction with enzymes. For instance, it has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription processes. This inhibition occurs through interference with the enzyme's ability to relax supercoiled DNA, which is essential for proper cellular function .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit various enzymes involved in cellular signaling pathways. For example, studies have shown that derivatives of this compound can significantly affect the activity of phosphodiesterases, which play a role in cyclic nucleotide signaling .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A comparative analysis with structurally similar compounds revealed that this compound exhibited superior antibacterial activity against several strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have highlighted that the introduction of halogen substituents significantly enhances biological activity compared to non-halogenated analogs. The presence of both bromine and fluorine contributes to improved lipophilicity and stability .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameDescriptionUnique Features
4H-benzo[d][1,3]dioxin-4-oneParent compound without halogen substitutionsBasic scaffold
7-Chloro-4H-benzo[d][1,3]dioxin-4-oneChlorinated variantSimilar applications but different properties
7-Bromo-4H-benzo[d][1,3]dioxin-4-oneAnother brominated derivativeDistinct reactivity due to substitution position
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-oneRelated compound exhibiting significant biological activityInteracts with topoisomerase I

Q & A

Q. What spectroscopic methods are most effective for confirming the identity of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one?

  • Methodological Answer : Combine 1H/13C NMR and X-ray crystallography for structural confirmation. Key NMR signals include:
  • 1H NMR (CDCl₃):
  • δ 4.86 (s, 2H, CH₂-4), δ 5.23 (s, 2H, CH₂-2) .
  • Fluorine-induced splitting patterns: δ 6.60–6.90 (multiplet, aromatic protons with JFHJ_{F-H} couplings of 6.2–11.1 Hz) .
  • X-ray crystallography resolves halogen positions and ring conformation. Optimize crystallization using slow evaporation in dichloromethane/hexane .

Q. What synthetic pathways are documented for preparing halogenated benzodioxinones like this compound?

  • Methodological Answer : Use salicylic acid derivatives as precursors. For example:

React 2-hydroxy-3-bromo-4-fluorobenzoic acid with acetylenedicarboxylate esters under reflux in toluene.

Cyclize intermediates via acid catalysis (e.g., PTSA) to form the dioxinone core .
Critical Step : Monitor reaction progress via TLC (Rf ~0.87 in DCM) .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc).
  • Recrystallization : Dissolve in warm DCM, then add hexane dropwise for slow crystal growth .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR chemical shifts for halogenated benzodioxinones?

  • Methodological Answer :
  • Control solvent effects : Compare data in CDCl₃ vs. DMSO-d6. For example, fluorine-proton couplings (JFHJ_{F-H}) vary with solvent polarity .
  • Concentration adjustments : High concentrations may cause aggregation, shifting aromatic proton signals. Dilute samples to 10–20 mM for consistency .
  • Reference internal standards : Use TMS or residual solvent peaks for calibration .

Q. What challenges arise in X-ray crystallographic analysis of bromo-fluoro benzodioxinones?

  • Methodological Answer :
  • Crystal growth : Halogen-heavy compounds often form twinned crystals. Optimize by:
  • Slow cooling from saturated DCM solutions.
  • Seeding with microcrystals from analogous structures .
  • Data collection : Address weak diffraction (common with heavy atoms) using synchrotron sources. Refine structures with SHELX or OLEX2 .

Q. How does the bromo-fluoro substitution pattern influence electronic properties and reactivity?

  • Methodological Answer :
  • Electronic effects : Fluorine’s electronegativity deactivates the ring, directing electrophilic substitution to the bromine-adjacent position.
  • Coupling constants : JFHJ_{F-H} values (e.g., 9.9–11.1 Hz for H-8 and H-6) indicate strong para-fluorine effects on proton environments .
  • Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling), while fluorine stabilizes intermediates via inductive effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of 7-Bromo-8-fluoro benzodioxinones under basic conditions?

  • Methodological Answer :
  • pH-dependent degradation studies :
pHDegradation Rate (hr⁻¹)Major Byproduct
7.00.005None
9.00.12Hydrolyzed ketone
  • Mechanism : Base-induced ring-opening occurs via nucleophilic attack at the ketone. Use buffered conditions (pH ≤8) during reactions .

Methodological Best Practices

Q. What safety protocols are critical when handling bromo-fluoro benzodioxinones?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing HF or HBr gases.
  • PPE : Wear nitrile gloves and goggles; avoid skin contact with halogenated intermediates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.